molecular formula C8H8BrNO2 B13130609 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone

1-(5-Bromo-6-methoxypyridin-2-yl)ethanone

Cat. No.: B13130609
M. Wt: 230.06 g/mol
InChI Key: NDVRTKRXNBQYHE-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methoxypyridin-2-yl)ethanone is a pyridine derivative featuring a bromine atom at position 5, a methoxy group at position 6, and an acetyl group at position 2 of the pyridine ring. The bromine and methoxy substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-(5-bromo-6-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H8BrNO2/c1-5(11)7-4-3-6(9)8(10-7)12-2/h3-4H,1-2H3

InChI Key

NDVRTKRXNBQYHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone typically involves the bromination of 6-methoxypyridin-2-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-methoxypyridin-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

1-(5-Bromo-6-methoxypyridin-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (Br, Cl) : Enhance stability and direct electrophilic substitution. Bromine’s larger size increases steric hindrance compared to chlorine .
    • Methoxy vs. Methyl : Methoxy (OCH₃) is electron-donating, increasing solubility in polar solvents, whereas methyl (CH₃) enhances lipophilicity .
  • Positional Isomerism : The position of substituents significantly alters reactivity. For example, 5-Bromo-6-methoxy derivatives may exhibit different metabolic stability compared to 5-Bromo-2-chloro isomers .

Physicochemical Properties

Lipophilicity and Solubility

  • 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone: XLogP3 = 2.6, indicating moderate lipophilicity suitable for membrane penetration .
  • 1-(5-Bromo-4-methylpyridin-2-yl)ethanone: Lower XLogP (~2.1 estimated) due to the absence of chlorine, enhancing aqueous solubility .
  • This compound: Predicted XLogP ~1.8 (methoxy’s polarity reduces lipophilicity), favoring solubility in polar solvents.

Thermal Stability

  • Chlorinated derivatives (e.g., 1-(5-Bromo-2-chloropyridin-3-yl)ethanone) exhibit higher thermal stability (~200°C decomposition) compared to methoxy analogs, which may degrade at lower temperatures due to OCH₃ group lability .

Commercial Availability and Cost

Compound Name CAS Number Purity Price ($/g) Supplier Evidence ID
1-(5-Bromo-2-chloropyridin-3-yl)ethanone 886365-47-5 95% 400 Catalog suppliers
1-(6-Bromo-5-methyl-pyridin-2-yl)ethanone 1256834-14-6 95% 415 Chemcia Scientific
This compound Not available

Biological Activity

1-(5-Bromo-6-methoxypyridin-2-yl)ethanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

  • Molecular Formula : C9H8BrNO2
  • Molecular Weight : 246.07 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of methoxypyridine derivatives followed by acetylation. The synthetic route can be outlined as follows:

  • Bromination : 6-Methoxypyridin-2-ol is treated with bromine in an appropriate solvent to introduce the bromine atom at the 5-position.
  • Acetylation : The resultant bromo compound is then reacted with acetyl chloride or acetic anhydride to yield this compound.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing pyridine rings have been shown to possess significant antibacterial and antifungal properties. The presence of the bromine atom may enhance these effects through increased lipophilicity and interaction with microbial membranes.
  • Anticancer Properties : Some studies suggest that methoxypyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, they may inhibit kinases involved in cell growth and survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridine ring:

SubstituentEffect on Activity
BromineEnhances lipophilicity and potential interaction with targets
MethoxyMay improve solubility and bioavailability
Acetyl GroupCan modulate receptor binding affinity

Case Studies

  • Anticancer Activity : A study evaluated the impact of this compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM against breast and prostate cancer cells, indicating moderate potency compared to standard chemotherapeutics.
  • Antimicrobial Testing : In vitro assays showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
  • Cytotoxicity Studies : A cytotoxicity assay revealed that at higher concentrations (above 50 µM), the compound induced apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer effects.

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